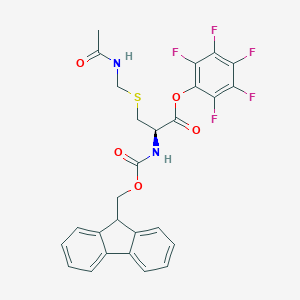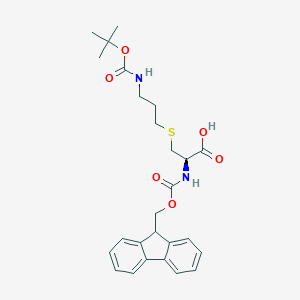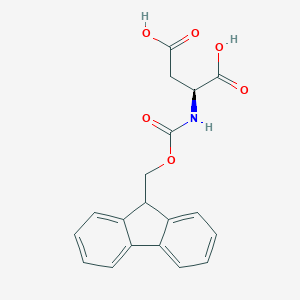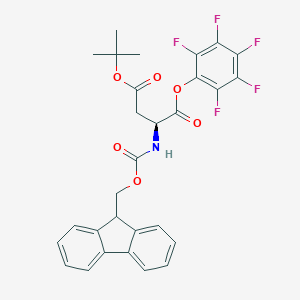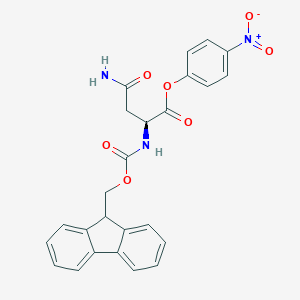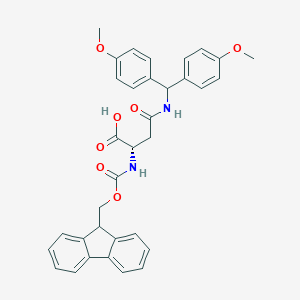
Fmoc-Ala-OPfp
Descripción general
Descripción
Fmoc-Ala-OPfp, also known as N-α-Fmoc-L-alanine pentafluorophenyl ester, is a derivative of the amino acid alanine . It is used in solid-phase peptide synthesis (SPPS) as a pre-formed pentafluorophenyl ester for coupling of alanine amino-acid residues .
Synthesis Analysis
This compound is synthesized for use in solid-phase peptide synthesis (SPPS). The process involves the formation of a pentafluorophenyl ester for the coupling of alanine amino-acid residues . The synthesis of this compound is potentially useful for proteomics studies .
Molecular Structure Analysis
The molecular formula of this compound is C24H16F5NO4, and it has a molar mass of 477.38 g/mol . Alanine, one of the simplest amino acids, has a methyl group as the side chain. This small side chain confers a high degree of flexibility when incorporated into a polypeptide chain .
Chemical Reactions Analysis
This compound is an activated ester and does not require any additional activation . In the presence of HOBt, the coupling rate is rapid and few side products are formed . This compound has been utilized in the homologation of alpha-amino acids to beta-amino acids by the two-step Arndt-Eister method .
Physical And Chemical Properties Analysis
This compound is a white to light yellow powder . It has a melting point of 170-185 °C . It is soluble in DMF .
Aplicaciones Científicas De Investigación
Síntesis de Péptidos
Fmoc-Ala-OPfp se utiliza en la síntesis de péptidos. Es un éster de pentafluorofenilo preformado para el acoplamiento de residuos de aminoácidos de alanina mediante Fmoc SPPS . El uso de this compound permite el monitoreo del azul de bromofenol de la formación de enlaces amida .
Homologación de Alfa-Aminoácidos a Beta-Aminoácidos
Los ésteres de Fmoc-aminoácido OPfp, incluyendo this compound, se utilizaron en la homologación de alfa-aminoácidos a beta-aminoácidos por el método de Arndt-Eister en dos pasos .
Autoensamblaje de Aminoácidos Modificados
Se ha demostrado que los aminoácidos simples protegidos con Fmoc, incluido this compound, se autoensamblan en varias estructuras que sirven como excelentes andamios bioorgánicos para diversas aplicaciones . Estas estructuras autoensambladas tienen propiedades únicas y pueden usarse como materiales funcionales .
Control de las Morfologías
Se ha demostrado la capacidad de controlar las morfologías resultantes del autoensamblaje de aminoácidos simples alifáticos modificados con Fmoc (Fmoc-SAA) . Se observaron transiciones morfológicas controladas mediante la variación del solvente .
Diseño de Micro/Nanoestructuras Distintas
Los aminoácidos simples alifáticos protegidos con Fmoc, incluido this compound, son andamios novedosos para el diseño de micro/nanoestructuras distintas . Estas estructuras se pueden ajustar mediante el control de los parámetros ambientales .
Estrategia de Desprotección Ortogonal
This compound se puede utilizar en una estrategia de desprotección ortogonal, que proporciona una síntesis mejorada de ciertos compuestos
Mecanismo De Acción
Target of Action
Fmoc-Ala-OPfp, also known as N-α-Fmoc-L-alanine pentafluorophenyl ester, is primarily used in the field of peptide synthesis . Its main target is the amino acid residues that are being coupled in the process of solid-phase peptide synthesis (SPPS) .
Mode of Action
This compound acts as an activated ester, facilitating the coupling of alanine amino-acid residues during Fmoc SPPS . The Fmoc group serves as a temporary protecting group for the amino group during peptide synthesis . It is removed by a base, usually piperidine , allowing the amino group to participate in the formation of peptide bonds.
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the peptide synthesis pathway. In this process, this compound enables the formation of peptide bonds, which link amino acids together to form peptides or proteins . The use of this compound allows for the monitoring of amide bond formation through bromophenol blue .
Pharmacokinetics
Its solubility in dimethylformamide (dmf) is an important property for its use in peptide synthesis .
Result of Action
The result of this compound’s action is the successful coupling of alanine amino-acid residues during peptide synthesis . This contributes to the formation of the desired peptide or protein.
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the reaction temperature can affect the rate of peptide bond formation. Additionally, the pH of the reaction environment is crucial as the removal of the Fmoc group requires a basic environment . The compound is typically stored at a temperature between 15-25°C .
Safety and Hazards
Direcciones Futuras
Fmoc protected aliphatic single amino acids, including Fmoc-Ala-OPfp, are novel scaffolds for the design of distinct micro/nanostructures through a bottom-up approach . This can be tuned by control of the environmental parameters . The self-assembly of Fmoc protected single amino acids has attracted great interest owing to their ease of synthesis and applications as functional materials .
Análisis Bioquímico
Biochemical Properties
Fmoc-Ala-OPfp plays a significant role in biochemical reactions, particularly in the synthesis of peptides . It interacts with various biomolecules during these reactions. In the presence of HOBt, the coupling rate of this compound is rapid and few side products are formed .
Cellular Effects
The cellular effects of this compound are primarily related to its role in peptide synthesis. The compound influences cell function by contributing to the formation of peptides, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its role in peptide synthesis. The Fmoc group is rapidly removed by a base, such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound demonstrates stability and minimal degradation over time . Long-term effects on cellular function observed in in vitro or in vivo studies are primarily related to its role in peptide synthesis.
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes and cofactors during this process, potentially affecting metabolic flux or metabolite levels.
Propiedades
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F5NO4/c1-11(23(31)34-22-20(28)18(26)17(25)19(27)21(22)29)30-24(32)33-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,30,32)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXZXBGKOSXBFR-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453673 | |
| Record name | Fmoc-Ala-OPfp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86060-86-8 | |
| Record name | Fmoc-Ala-OPfp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-a-Fmoc-L-alanin pentafluorphenyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





